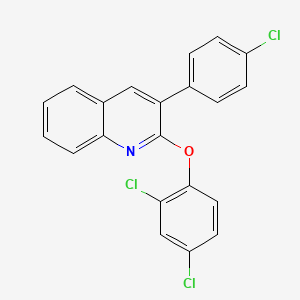![molecular formula C16H16O4 B2742825 2-[4-(Benzyloxy)phenoxy]propanoic acid CAS No. 59058-37-6](/img/structure/B2742825.png)
2-[4-(Benzyloxy)phenoxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Benzyloxy)phenoxy]propanoic acid is an organic compound with the molecular formula C16H16O4. It is a derivative of propanoic acid and features a benzyloxy group attached to a phenoxy ring. This compound is known for its structural similarity to certain herbicides, particularly those in the aryloxypropanoate class.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenoxy]propanoic acid typically involves the reaction of benzenediol with ethyl lactate. The process includes monohydroxy protection to prevent the formation of diether, followed by hydroxyl deprotection and hydrolysis . The reaction conditions are generally mild, with a short reaction time and simple post-treatment steps, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ethyl lactate and benzenediol as raw materials is common, with the reaction being catalyzed under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Benzyloxy)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution typically involves reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-[4-(Benzyloxy)phenoxy]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, coatings, and rubber additives.
Mecanismo De Acción
The mechanism of action of 2-[4-(Benzyloxy)phenoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological processes, including cell signaling and metabolism .
Comparación Con Compuestos Similares
2-[4-(Benzyloxy)phenoxy]propanoic acid is unique due to its specific structural features and functional groups. Similar compounds include:
2-(4-Hydroxyphenoxy)propanoic acid: Lacks the benzyloxy group, leading to different chemical properties and reactivity.
Fenoxaprop: A well-known herbicide with a similar aryloxypropanoate structure but different substituents on the phenoxy ring.
2-(4-Methoxyphenoxy)propanoic acid: Contains a methoxy group instead of a benzyloxy group, resulting in variations in its chemical behavior and applications.
These comparisons highlight the unique aspects of this compound, particularly its potential for diverse applications in various fields.
Propiedades
IUPAC Name |
2-(4-phenylmethoxyphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-12(16(17)18)20-15-9-7-14(8-10-15)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPBADOREFXKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine](/img/structure/B2742742.png)

![4-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B2742749.png)

![8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2742753.png)








![6-Tert-butyl-2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2742765.png)
